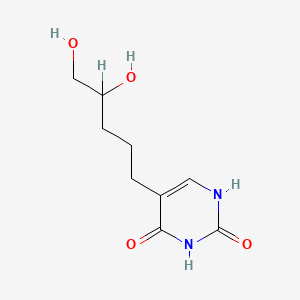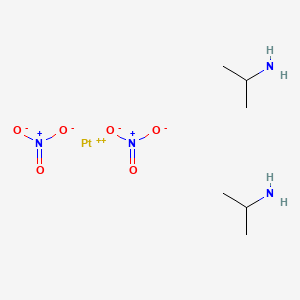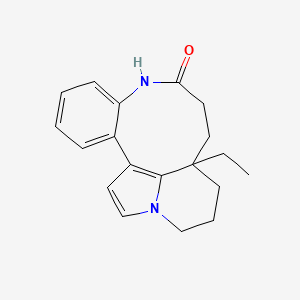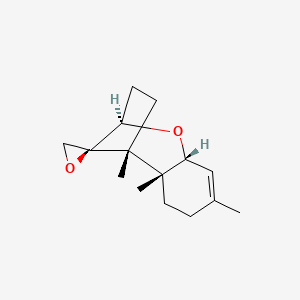
哌嗪
描述
哌拉齐酮是一种中等效力的典型吩噻嗪类抗精神病药。它主要用于治疗精神病性疾病,如精神分裂症。 哌拉齐酮作为一种多巴胺拮抗剂,有助于控制精神病症状 .
科学研究应用
哌拉齐酮因其在各个领域的应用而被广泛研究:
化学: 哌拉齐酮用作吩噻嗪衍生物研究中的参考化合物。
生物学: 它被用于研究以了解抗精神病药物的作用机制及其对神经递质系统的影响。
医学: 哌拉齐酮用于治疗精神分裂症和其他精神病性疾病。它还被研究了其在治疗焦虑症和抑郁症中的潜在用途。
安全和危害
准备方法
哌拉齐酮可以通过多步合成。合成以吩噻嗪-10-丙腈开始,将其与酸和醇的混合物处理以生成甲基吩噻嗪丙酸酯。然后将该中间体与1-甲基哌嗪一起加热以形成酰胺。 最后,使用二硼烷还原酰胺以生成哌拉齐酮 .
化学反应分析
哌拉齐酮会发生各种化学反应,包括:
氧化: 哌拉齐酮在特定条件下可以被氧化,导致形成亚砜和砜。
还原: 还原反应可以将哌拉齐酮转化为相应的胺衍生物。
取代: 哌拉齐酮可以发生取代反应,特别是在哌嗪环中的氮原子处。
作用机制
哌拉齐酮主要通过拮抗多巴胺受体(特别是D2受体)发挥作用。这种拮抗作用通过降低大脑中多巴胺的活性来帮助减轻精神病症状。 哌拉齐酮也对其他神经递质受体(包括5-羟色胺和组胺受体)具有一定的亲和力,这可能有助于其治疗作用 .
相似化合物的比较
哌拉齐酮类似于其他吩噻嗪类抗精神病药,如氯丙嗪和奋乃静。与这些化合物相比,它被认为具有中等效力。 与其他一些抗精神病药不同,哌拉齐酮导致锥体外系副作用的风险较低,使其成为某些患者的优选选择 .
类似的化合物包括:
氯丙嗪: 另一种具有更高效力的吩噻嗪类抗精神病药。
奋乃静: 一种吩噻嗪类抗精神病药,具有类似的作用机制,但副作用谱不同。
氟奋乃静: 一种用于严重精神病性疾病的高效力吩噻嗪类抗精神病药.
属性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVCQFUGFRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048628 | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-97-9 | |
| Record name | Perazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Perazine?
A1: Perazine primarily exerts its effects by blocking dopamine receptors in the central nervous system. [, ] This antagonistic action on dopaminergic neurotransmission contributes to its antipsychotic effects. [, ]
Q2: Does Perazine interact with other neurotransmitter systems?
A2: Yes, in addition to dopamine receptors, Perazine also exhibits affinity for serotonin receptors, particularly 5-HT2A receptors. [, ] This interaction with serotonergic pathways may contribute to its broader clinical profile and potential for managing diverse symptoms.
Q3: What is the molecular formula and weight of Perazine?
A3: The molecular formula of Perazine is C20H25N3S, and its molecular weight is 339.5 g/mol. [, ]
Q4: Is there spectroscopic data available for Perazine?
A4: Yes, mass spectrometry has been extensively employed to characterize Perazine and its metabolites. [] Characteristic fragmentation patterns have been identified, providing insights into its structure and degradation pathways.
Q5: What is known about the stability of Perazine under different conditions?
A5: Studies have investigated the stability of Perazine in various solutions, including aqueous and buffered solutions. [] Kinetic analysis of its thermal degradation revealed that the rate and pathways of degradation are influenced by factors like pH, temperature, and presence of excipients. [, ]
Q6: How do structural modifications affect the activity of Perazine?
A8: Research on related phenothiazines suggests that the nature and position of substituents on the phenothiazine ring system significantly impact their pharmacological activity, potency, and side effect profiles. [, ] For example, the presence of a chlorine atom at the 2-position and trifluoromethyl group at the 3-position on the phenothiazine nucleus, as seen in trifluoperazine, is associated with higher neuroleptic activity compared to Perazine.
Q7: What formulation strategies have been explored to improve Perazine stability?
A9: While specific formulation strategies haven't been extensively reported for Perazine, research on similar phenothiazine drugs suggests that incorporating antioxidants, adjusting pH, and selecting appropriate packaging can enhance stability and shelf-life. [, ]
Q8: What is the metabolic fate of Perazine in the body?
A11: Perazine undergoes extensive metabolism, primarily in the liver, via various pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation. [, , ] These metabolic transformations can significantly influence its pharmacokinetic profile and duration of action.
Q9: How does Perazine distribute within the body?
A12: Perazine exhibits a wide distribution throughout the body, including the central nervous system. [] Its binding to plasma proteins, particularly alpha 1-acid glycoprotein, plays a crucial role in its pharmacokinetic behavior. []
Q10: How is Perazine eliminated from the body?
A13: Following metabolism, Perazine and its metabolites are primarily eliminated through urine and feces. [, ]
Q11: Does Perazine have any known pharmacokinetic interactions with other drugs?
A14: Yes, Perazine has been shown to interact with various drugs, particularly those metabolized by cytochrome P450 enzymes in the liver. [, ] For example, co-administration with carbamazepine, a potent CYP inducer, can accelerate the metabolism of certain phenothiazines, potentially impacting their efficacy. [] Furthermore, Perazine itself has been suggested to inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. []
Q12: What preclinical models have been employed to study the efficacy of Perazine?
A15: Animal models, particularly rodents, have been used to investigate the behavioral and biochemical effects of Perazine. For instance, studies in rats have explored its impact on LPS-induced interleukin-1 beta levels in the brain, providing insights into its potential anti-inflammatory effects. []
Q13: Has Perazine been evaluated in clinical trials for schizophrenia?
A16: Yes, Perazine has been investigated in clinical trials for its efficacy in treating schizophrenia. [, ] These trials have compared its efficacy and side effect profile to placebo, other typical antipsychotics like haloperidol, and atypical antipsychotics like olanzapine and zotepine. [, , ]
Q14: Are there known mechanisms of resistance to Perazine?
A14: While specific resistance mechanisms to Perazine haven't been extensively reported, research on other antipsychotics suggests potential mechanisms might involve alterations in dopamine receptor density or sensitivity.
Q15: What is the safety profile of Perazine?
A15: Perazine, like other phenothiazines, can cause side effects, some of which can be serious.
Q16: What analytical techniques are commonly used for Perazine quantification?
A21: High-performance liquid chromatography (HPLC) is a widely employed method for quantifying Perazine and its metabolites in various biological matrices, including plasma, serum, and brain tissue. [, , , ] This technique, coupled with different detectors like UV or mass spectrometry, enables sensitive and specific measurement of Perazine concentrations.
Q17: Are there any other analytical methods used to study Perazine?
A22: Yes, in addition to HPLC, other techniques like thin-layer chromatography (TLC) [], gas chromatography (GC) [], and spectrofluorimetry [] have also been used for the analysis of Perazine in different settings. Radioreceptor assay has been explored as a method to assess the bioactivity of Perazine and its metabolites in serum. []
Q18: Have the analytical methods used for Perazine determination been validated?
A25: Yes, analytical methods, particularly HPLC methods, employed for Perazine quantification have undergone validation procedures to ensure accuracy, precision, and specificity. [, ] This rigorous validation process is essential for generating reliable and reproducible data in pharmacokinetic and bioequivalence studies.
Q19: What quality control measures are employed during Perazine manufacturing?
A19: As a pharmaceutical product, Perazine manufacturing adheres to strict quality control standards throughout the production process to ensure batch-to-batch consistency, purity, and compliance with regulatory requirements.
Q20: Can Perazine induce or inhibit drug-metabolizing enzymes?
A29: Yes, as previously mentioned, Perazine has been suggested to inhibit CYP2D6, a key enzyme involved in the metabolism of many drugs. [, ] Conversely, co-administration with CYP inducers like carbamazepine can accelerate its metabolism. [] These interactions highlight the importance of considering potential drug-drug interactions in clinical practice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)








![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
